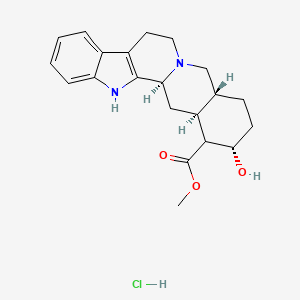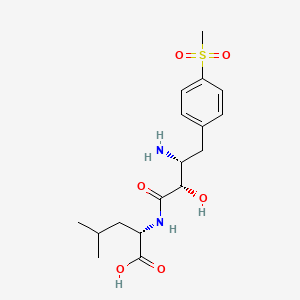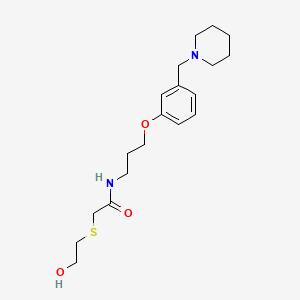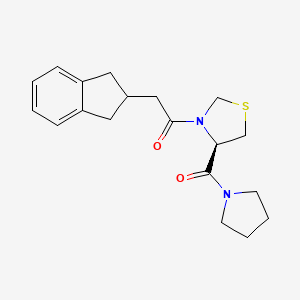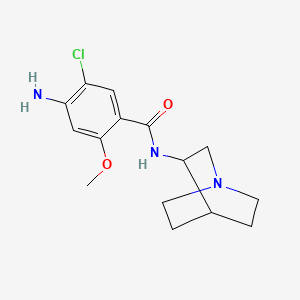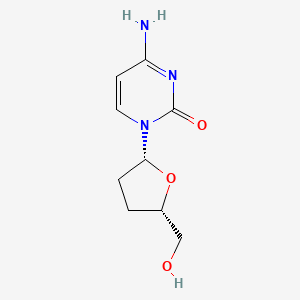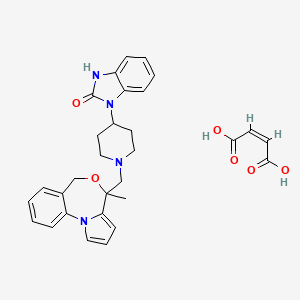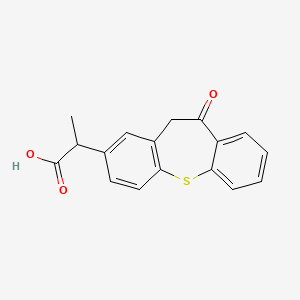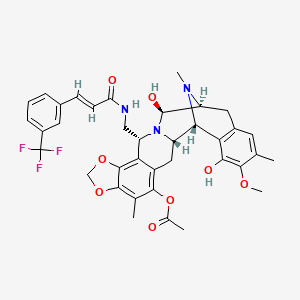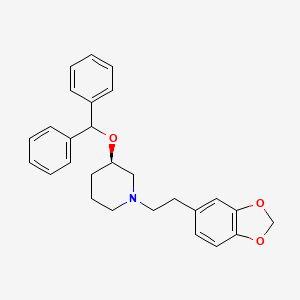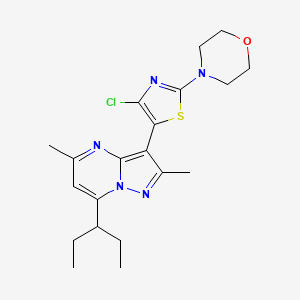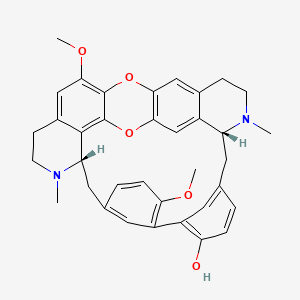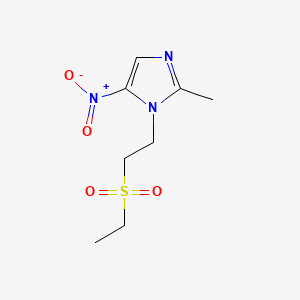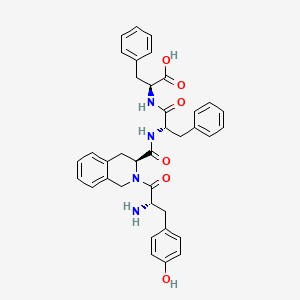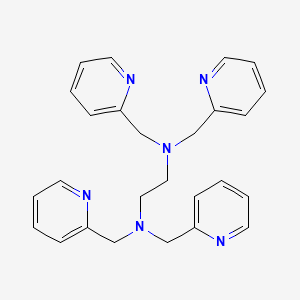
N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine
Descripción general
Descripción
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine, also known as TPEN, is a compound with the molecular weight of 424.54 . It is often used as a chelating agent .
Molecular Structure Analysis
The molecular structure of TPEN is represented by the empirical formula C26H28N6 . The compound has a complex structure with four pyridylmethyl groups attached to an ethylenediamine core .Chemical Reactions Analysis
TPEN is known to be a powerful, cell-permeant chelating agent . It has an extremely high affinity for heavy metals but a low affinity for Ca2+ and Mg2+ . It is often used in conjunction with Zn2+ sensors to validate fluorescence enhancement observations .Physical And Chemical Properties Analysis
TPEN is a solid substance . It is soluble in ethanol (10 mg/mL), 0.1 M phosphate pH 7.0 (25 μM), and DMSO . It is typically stored at temperatures between 15-25°C .Aplicaciones Científicas De Investigación
Application in Neurodegenerative Research
Field
Summary of Application
TPEN is used in research related to neurodegenerative diseases, particularly Alzheimer’s disease . It is used to study the role of intracellular zinc ion (Zn 2+) dysregulation in mediating age-related neurodegenerative changes .
Methods of Application
In one study, researchers used the 3- (4, 5-dimethyl-thiazol-2-yl)-2, 5-diphenyltetrazolium bromide assay to measure the viability of hippocampal neurons and performed single-cell confocal imaging to detect the concentration of Zn 2+ in these neurons . They also used the whole-cell patch-clamp technique to detect the evoked repetitive action potential (APs), the voltage-gated sodium and potassium (K +) channels of primary hippocampal neurons .
Results
The analysis showed that TPEN attenuated amyloid-β 25–35 -induced neuronal death, reversed the amyloid-β 25–35 -induced increase in intracellular Zn 2+ concentration and the frequency of APs . It inhibited the increase in the maximum current density of voltage-activated sodium channel currents induced by amyloid-β 25–35, relieved the amyloid-β 25–35 -induced decrease in the peak amplitude of transient outward K + currents ( IA) and outward-delayed rectifier K + currents ( IDR) at different membrane potentials .
Application in Leukemia Research
Field
Summary of Application
TPEN has been used in research related to acute lymphoblastic (ALL) and myeloid leukemia (AML) in children . It is used to study its effects on isolated CD34 + refractory cells from bone marrow ALL and AML pediatric patients .
Methods of Application
In one study, researchers used TPEN to induce oxidation of hydrogen peroxide (H 2 O 2) sensor protein DJ-1, induce up-regulation of BH3-only pro-apoptotic protein PUMA, transcription factor p53 and activated the executor protease CASPASE-3 as apoptosis markers . They also observed the reactivity of the cellular proliferating marker Ki-67 in all acute leukemic groups, and reduced the phosphorylation of c-ABL protein signal in an AML case .
Results
The study concluded that TPEN selectively induces apoptosis in acute leukemic cells via reactive oxygen species (ROS) signaling mechanism . It was observed that bone marrow cells from non-leukemic patients’ cells displayed neither loss of ΔΨ m nor loss of DNA content when exposed to TPEN .
Application in Chelation Therapy
Field
Summary of Application
TPEN is a chelator that has a high affinity for zinc . It is used in chelation therapy to remove toxic metals in the body .
Methods of Application
In one study, TPEN was compared with other chelators like pentetic acid (DTPA) when high levels of zinc are present (15 μM) .
Results
The study showed that TPEN is a stronger chelator compared to other chelators like DTPA .
Application in Alzheimer’s Disease Research
Summary of Application
TPEN is used in research related to Alzheimer’s disease . It is used to study the role of intracellular zinc ion (Zn 2+) dysregulation in mediating neurotoxicity resulting from the generation of excessive neurotoxic amyloid-β (Aβ) peptides .
Results
The analysis showed that TPEN attenuated Aβ 25–35 -induced neuronal death, reversed the Aβ 25–35 -induced increase in intracellular Zn 2+ concentration and the frequency of APs . It inhibited the increase in the maximum current density of voltage-activated sodium channel currents induced by Aβ 25–35, relieved the Aβ 25–35 -induced decrease in the peak amplitude of transient outward K + currents ( IA) and outward-delayed rectifier K + currents ( IDR) at different membrane potentials .
Application in Oxidative Stress Research
Field
Summary of Application
TPEN is used in research related to oxidative stress . It is used to study the role of intracellular calcium ion (Ca 2+) and reactive oxygen species (ROS) in mediating neuronal damage induced by amyloid-β 25–35 .
Methods of Application
In one study, researchers used single-cell confocal imaging to detect the concentration of Ca 2+ and ROS in neurons . They also used the whole-cell patch-clamp technique to detect the L-I Ca peak amplitude at different membrane potentials .
Results
The analysis showed that TPEN attenuated Aβ 25–35 -induced neuronal death, relieved the Aβ 25–35 -induced increase in intracellular Ca 2+ and ROS concentrations . It also reversed the Aβ 25–35 -induced increase in the L-I Ca peak amplitude at different membrane potentials .
Application in Oxidative Stress Research
Results
The analysis showed that TPEN attenuated amyloid-β 25–35 -induced neuronal death, relieved the amyloid-β 25–35 -induced increase in intracellular Ca 2+ and ROS concentrations . It also reversed the amyloid-β 25–35 -induced increase in the L-I Ca peak amplitude at different membrane potentials .
Propiedades
IUPAC Name |
N,N,N',N'-tetrakis(pyridin-2-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6/c1-5-13-27-23(9-1)19-31(20-24-10-2-6-14-28-24)17-18-32(21-25-11-3-7-15-29-25)22-26-12-4-8-16-30-26/h1-16H,17-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRXLMUYFMERMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCN(CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168583 | |
| Record name | N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine | |
CAS RN |
16858-02-9 | |
| Record name | N,N,N′,N′-Tetrakis(2-pyridylmethyl)ethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16858-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016858029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-TETRAKIS(2-PYRIDYLMETHYL)ETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9PTU1U29I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



